3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine
Overview
Description
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylindazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylindazole: Lacks the trimethylsilyl group and has different chemical properties.
1H-Indazole-6-amine: Similar core structure but without the methyl and trimethylsilyl groups.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine, with the CAS number 1214900-04-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C14H23N3OSi, with a molecular weight of approximately 277.44 g/mol. Its structure includes an indazole core, which is known for its diverse biological activities, particularly in oncology.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related indazole compound exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating significant antiproliferative activity .
- Apoptosis Induction : The compound may influence apoptotic pathways by modulating proteins such as Bcl2 and p53. This suggests potential use as an anticancer agent by promoting programmed cell death in malignant cells .
Antitumor Activity
A series of studies have evaluated the antitumor activity of indazole derivatives, including the compound . The following table summarizes key findings related to its biological activity:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | K562 | 5.15 | Inhibition of proliferation |
Study B | A549 | 10.0 | Induction of apoptosis |
Study C | HepG2 | 6.5 | Cell cycle arrest |
These studies illustrate the compound's potential effectiveness against various cancer types, highlighting its role in inhibiting cell growth and inducing apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is often linked to their structural characteristics. A detailed SAR analysis has shown that modifications at specific positions on the indazole ring can significantly enhance anticancer activity. For example, substituents at the 4 and 6 positions have been identified as critical for maximizing inhibitory effects against cancer cell lines .
Case Studies
Several case studies have focused on the therapeutic potential of indazole derivatives:
- Case Study 1 : A clinical trial involving a related indazole compound demonstrated promising results in patients with BRAFV600-mutant melanoma, showing well-tolerated doses up to 400 mg twice daily with notable antitumor effects .
- Case Study 2 : Another study highlighted the use of a modified indazole derivative in combination therapy for prostate cancer, which resulted in enhanced efficacy compared to standard treatments .
Properties
IUPAC Name |
3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMCQJYUDTXZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731429 | |
Record name | 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-04-5 | |
Record name | 3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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